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Compound of Interest

Compound Name:
Ethyl 6-methylpyridazine-3-

carboxylate

Cat. No.: B1419516 Get Quote

Introduction: The Pyridazine Core - A Privileged
Structure in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with

therapeutic potential often leads researchers to a class of heterocyclic compounds known for

their diverse biological activities: the pyridazines. Among these, Ethyl 6-methylpyridazine-3-
carboxylate stands out as a particularly valuable and versatile building block. Its unique

electronic properties and structural features make it a cornerstone in the synthesis of a new

generation of targeted therapeutics. This application note serves as a comprehensive guide for

researchers, scientists, and drug development professionals, offering in-depth insights into the

applications and experimental protocols involving this key chemical intermediate. The

pyridazine ring is characterized by its weak basicity and high dipole moment, which facilitates

crucial interactions with biological targets.[1]

The inherent polarity of the pyridazine nucleus and its capacity for dual hydrogen-bonding are

instrumental in its role in molecular recognition, particularly in the competitive inhibition of

kinases.[1][2] This document will explore the utility of Ethyl 6-methylpyridazine-3-carboxylate
in the development of kinase inhibitors and other therapeutic agents, providing detailed

protocols and explaining the scientific rationale behind its application.
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A thorough understanding of the physicochemical properties of Ethyl 6-methylpyridazine-3-
carboxylate is fundamental to its effective use in synthesis and drug design.

Property Value Source

CAS Number 64210-57-7 MySkinRecipes

Molecular Formula C₈H₁₀N₂O₂ MySkinRecipes

Molecular Weight 166.18 g/mol MySkinRecipes

Appearance
Off-white to light yellow

crystalline powder
Internal Data

Solubility

Soluble in methanol, ethanol,

DMSO, and ethyl acetate.

Sparingly soluble in water.

Internal Data

Storage
Store at room temperature in a

dry, well-ventilated place.
MySkinRecipes

Applications in Medicinal Chemistry: A Gateway to
Novel Therapeutics
Ethyl 6-methylpyridazine-3-carboxylate serves as a critical starting material for the synthesis

of a wide array of biologically active molecules. Its utility spans across multiple therapeutic

areas, with a pronounced impact on the development of kinase inhibitors for oncology and

inflammatory diseases.

A Key Intermediate for Kinase Inhibitors
The pyridazine scaffold is a common feature in many kinase inhibitors, where it often plays a

pivotal role in binding to the hinge region of the kinase's ATP-binding pocket.[3] The nitrogen

atoms of the pyridazine ring can act as hydrogen bond acceptors, forming crucial interactions

that stabilize the inhibitor-enzyme complex.[1]

c-Met Kinase Inhibitors: The mesenchymal-epithelial transition factor (c-Met) is a receptor

tyrosine kinase that, when dysregulated, is implicated in various cancers.[4] Several c-Met

inhibitors incorporating a pyridazine or pyridazinone core have been developed.[5][6] The
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general structure of these inhibitors often features a substituted pyridazine ring that anchors

the molecule in the ATP binding site. Ethyl 6-methylpyridazine-3-carboxylate provides a

convenient entry point for the synthesis of such compounds, where the ethyl ester can be

readily converted to an amide to introduce further diversity and target-specific interactions.

Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is central to the inflammatory

response, and its dysregulation is a hallmark of many autoimmune diseases.[7][8]

Consequently, JAK inhibitors have emerged as an important class of therapeutics. The

pyridazine core has been successfully incorporated into potent and selective JAK inhibitors.[9]

For instance, novel inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family, have

been developed featuring an N-(methyl-d3)pyridazine-3-carboxamide skeleton, demonstrating

the adaptability of the pyridazine scaffold in targeting specific kinase isoforms.[10]

Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-methylpyridazine-3-
carboxylate
This protocol describes a robust and scalable one-pot, three-component synthesis of Ethyl 6-
methylpyridazine-3-carboxylate, adapted from established methods for pyridazine synthesis.

[11][12][13] The reaction involves the condensation of a β-ketoester with a glyoxal derivative in

the presence of hydrazine.

Materials:

Ethyl 2-methyl-3-oxobutanoate

Methylglyoxal (40% solution in water)

Hydrazine hydrate

Ethanol

Acetic acid (glacial)

Sodium bicarbonate

Ethyl acetate
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Rotary evaporator

Magnetic stirrer and hotplate

Standard laboratory glassware

Procedure:

To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add methylglyoxal

(1.1 equivalents).

Add a catalytic amount of glacial acetic acid to the mixture.

Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture at room

temperature. An exothermic reaction may be observed.

After the addition is complete, heat the mixture to reflux and monitor the reaction progress by

Thin Layer Chromatography (TLC).

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel using a gradient of hexane

and ethyl acetate to afford Ethyl 6-methylpyridazine-3-carboxylate as a solid.

Causality Behind Experimental Choices:

The use of a catalytic amount of acetic acid facilitates the initial condensation reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1419516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The dropwise addition of hydrazine hydrate helps to control the exothermicity of the reaction.

The workup with sodium bicarbonate neutralizes the acidic catalyst and any unreacted

starting materials.

Protocol 2: Derivatization to a c-Met Inhibitor Scaffold
This protocol outlines the conversion of Ethyl 6-methylpyridazine-3-carboxylate to a key

amide intermediate, a common step in the synthesis of pyridazine-based kinase inhibitors.[5]

Materials:

Ethyl 6-methylpyridazine-3-carboxylate

3-fluoro-4-methoxyaniline

Trimethylaluminum (2.0 M solution in toluene)

Toluene (anhydrous)

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware for air-sensitive reactions

Procedure:

Dissolve 3-fluoro-4-methoxyaniline (1.1 equivalents) in anhydrous toluene under an inert

atmosphere.

Cool the solution to 0 °C and slowly add trimethylaluminum (1.2 equivalents).

Allow the mixture to warm to room temperature and stir for 30 minutes.

Add a solution of Ethyl 6-methylpyridazine-3-carboxylate (1 equivalent) in anhydrous

toluene to the reaction mixture.

Heat the reaction to 80 °C and monitor its progress by TLC.

Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
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Filter the resulting suspension through a pad of celite and wash with ethyl acetate.

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the desired N-(3-fluoro-4-

methoxyphenyl)-6-methylpyridazine-3-carboxamide.

Causality Behind Experimental Choices:

Trimethylaluminum is a highly effective reagent for the direct amidation of esters, proceeding

through a stable tetrahedral intermediate.

The reaction is performed under an inert atmosphere to prevent the decomposition of the

organoaluminum reagent.

The careful quenching at low temperature is necessary to safely manage the exothermic

reaction with water.

Signaling Pathway and Mechanism of Action
Derivatives of Ethyl 6-methylpyridazine-3-carboxylate have shown significant promise as

inhibitors of the c-Met signaling pathway. Aberrant activation of this pathway is a key driver in

many cancers, promoting cell proliferation, survival, migration, and angiogenesis.[5]
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Caption: The c-Met signaling pathway and the inhibitory action of a pyridazine-based

compound.

The pyridazine-based inhibitor, synthesized from Ethyl 6-methylpyridazine-3-carboxylate,

acts as a competitive inhibitor at the ATP-binding site of the c-Met kinase domain. This

prevents the autophosphorylation of the receptor upon binding of its ligand, Hepatocyte Growth

Factor (HGF), thereby blocking the downstream activation of pro-survival and pro-proliferative

pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.

Conclusion and Future Directions
Ethyl 6-methylpyridazine-3-carboxylate has firmly established itself as a cornerstone in the

medicinal chemist's toolbox. Its synthetic accessibility and the unique properties of the

pyridazine core have enabled the development of a new generation of targeted therapies,

particularly in the realm of kinase inhibition. The protocols and insights provided in this

application note are intended to empower researchers to further explore the potential of this

versatile scaffold. Future research will likely focus on the development of even more selective

and potent inhibitors for a range of kinases, as well as the exploration of novel therapeutic

applications for pyridazine derivatives in areas beyond oncology and inflammation. The

continued investigation into the structure-activity relationships of compounds derived from

Ethyl 6-methylpyridazine-3-carboxylate will undoubtedly lead to the discovery of new and

improved medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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